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Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of CG-806 (luxeptinib), a first-in-class, orally
bioavailable, non-covalent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's
tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug
development professionals interested in the mechanism of action, preclinical efficacy, and
experimental validation of CG-806 in hematologic malignancies.

Introduction

CG-806, also known as luxeptinib, is a potent multi-kinase inhibitor demonstrating significant
anti-leukemia efficacy in preclinical models.[1] It targets both wild-type and mutated forms of
FLT3, a key driver in acute myeloid leukemia (AML), including internal tandem duplication (ITD)
and tyrosine kinase domain (TKD) mutations.[2][3] Concurrently, CG-806 potently inhibits both
wild-type and C481S-mutated BTK, a critical component of the B-cell receptor (BCR) signaling
pathway implicated in various B-cell malignancies.[2] This dual inhibitory action provides a
rational therapeutic strategy to overcome resistance mechanisms and improve outcomes in
patients with these cancers.

Mechanism of Action: Dual Inhibition of FLT3 and
BTK Signaling

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b606623?utm_src=pdf-interest
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.researchgate.net/publication/327092270_Abstract_794_CG'806_a_first-in-class_pan-FLT3pan-BTK_inhibitor_targets_multiple_pathways_to_kill_diverse_subtypes_of_acute_myeloid_leukemia_and_B-cell_malignancy_in_vitro
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256809/
https://www.cellbiolabs.com/sites/default/files/CBA-240-cell-viability-assay.pdf
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256809/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CG-806 exerts its anti-tumor activity by simultaneously blocking the signaling cascades
downstream of FLT3 and BTK.

In FLT3-mutant AML cells, inhibition of FLT3 by CG-806 leads to the suppression of
downstream signaling pathways, including the MAPK/AKT and STAT5 pathways.[3] This results
in the induction of G1 phase cell cycle arrest and apoptosis.[1]

In B-cell malignancies, CG-806's inhibition of BTK disrupts the B-cell receptor (BCR) signaling
pathway, which is crucial for B-cell proliferation, survival, and activation.[2] This leads to
decreased phosphorylation of downstream effectors and subsequent cell death.

Furthermore, CG-806 has been shown to inhibit other kinases, such as Aurora kinases, which
may contribute to its anti-cancer activity, particularly in FLT3-wildtype cells where it can induce
G2/M arrest.[1][4]
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CG-806 dual inhibition of FLT3 and BTK signaling pathways.
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Quantitative Data: Inhibitory Potency of CG-806

The following tables summarize the in vitro inhibitory activity of CG-806 against various kinases
and its anti-proliferative effects in different cell lines.

Table 1: Kinase Inhibitory Potency of CG-806 (IC50 values)

Target Kinase IC50 (nM) Reference
FLT3-WT 11 [5]
FLT3-ITD 0.30 [5]
FLT3-D835Y 8.26 [5]
FLT3-ITD + D835Y 9.72 [5]
FLT3-ITD + F691L 0.43 [5]
BTK-WT 8.4-9.3 [6]
BTK-C481S 2.5-13.1 [6]

Table 2: Anti-proliferative Activity of CG-806 in Hematologic Malignancy Cell Lines (IC50
values)
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Cell Line Disease FLT3 Status BTK Status  IC50 (nM) Reference
MV4-11 AML ITD Not Reported  0.17 [5]
MOLM-13 AML ITD Not Reported  0.82 [5]
Ba/F3 FLT3- WT Not

Murine Pro-B ) 9.49 [5]
WT (transfected) Applicable
Ba/F3 FLT3- _ ITD Not

Murine Pro-B ) 0.30 [5]
ITD (transfected) Applicable
Ba/F3 FLT3- ) D835Y Not

Murine Pro-B ) 8.26 [5]
D835Y (transfected) Applicable
Ba/F3 FLT3- _ ITD+D835Y Not

Murine Pro-B ] 9.72 [5]
ITD+D835Y (transfected) Applicable
Ba/F3 FLT3- _ ITD+F691L Not

Murine Pro-B ) 0.43 [5]
ITD+F691L (transfected) Applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of CG-806

are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

¢ Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of CG-806 or vehicle
control (e.g., DMSO) for 72 hours.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.
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Solubilization: Add 100 pL of solubilization buffer (e.g., 10% SDS in 0.01 M HCI) to each well
and incubate overnight at 37°C to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Cell Treatment: Treat cells with CG-806 or vehicle control for the desired time period (e.g.,
48 hours).

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and
Propidium lodide (PI) to the cell suspension and incubate for 15 minutes at room
temperature in the dark.

Data Acquisition: Analyze the stained cells by flow cytometry, acquiring at least 10,000
events per sample.

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-,
early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium lodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.
o Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
o Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

» Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing
Propidium lodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the
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dark.

Data Acquisition: Analyze the cells by flow cytometry.

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the
GO0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase
inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., phospho-FLT3, total FLT3, phospho-BTK, total BTK, cleaved PARP) overnight
at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of CG-806 (Luxeptinib)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606623#understanding-the-dual-inhibition-of-flt3-and-
btk-by-cg-806]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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